molecular formula C16H14N2O7 B12605375 3,5-Dinitrobenzoic acid--3-phenylprop-2-en-1-ol (1/1) CAS No. 873551-00-9

3,5-Dinitrobenzoic acid--3-phenylprop-2-en-1-ol (1/1)

Cat. No.: B12605375
CAS No.: 873551-00-9
M. Wt: 346.29 g/mol
InChI Key: BOJNPERRMLGWFM-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol (1/1) is a compound formed by the combination of 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves the nitration of benzoic acid to form 3,5-Dinitrobenzoic acid. This reaction is typically carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-Dinitrobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol is unique due to the combination of properties from both 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol

Properties

CAS No.

873551-00-9

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;3-phenylprop-2-en-1-ol

InChI

InChI=1S/C9H10O.C7H4N2O6/c10-8-4-7-9-5-2-1-3-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,10H,8H2;1-3H,(H,10,11)

InChI Key

BOJNPERRMLGWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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